1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine
Description
Properties
IUPAC Name |
1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6-2-7(9,3-6)8(11-6)4-10-5-8/h2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMDSVUVXCIAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)COC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine typically involves cycloaddition reactions. One common method is the palladium-catalyzed [3 + 2] cycloaddition reaction of vinyl-carbonyl-bicyclo[1.1.0]butanes with carbonyl compounds, such as formaldehyde, activated ketones, and aldehydes . This reaction proceeds through a zwitterionic mechanism involving σ-bond cleavage, nucleophilic addition, and allylic substitution .
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of photochemistry and other advanced techniques is being explored to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.1.1]hexane: A saturated bioisostere of the ortho-substituted phenyl ring, known for its improved physicochemical properties.
Bicyclo[1.1.0]butane: Used in cycloaddition reactions to create spirocyclic structures.
Uniqueness
1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine stands out due to its combination of oxabicyclo and oxetane rings, which confer unique chemical and physical properties.
Biological Activity
1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and application in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHN\O
- Molecular Weight : 141.17 g/mol
- CAS Number : 2923842-86-6
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit significant antimicrobial properties. A study found that similar bicyclic structures demonstrated activity against various bacterial strains, suggesting potential for development as antimicrobial agents .
Neuropharmacological Effects
The compound's structure resembles known neuroactive substances, leading to investigations into its effects on the central nervous system (CNS). Preliminary findings suggest it may interact with neurotransmitter systems, although detailed pharmacological profiling is still required .
Cytotoxicity and Anticancer Potential
In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. A recent case study indicated that spiro compounds could inhibit cell proliferation in certain cancer lines, highlighting their potential as anticancer agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Iodocyclization : This method allows for the formation of the bicyclic structure.
- Functional Group Modifications : Subsequent reactions introduce amino groups and methyl substitutions to achieve the desired compound.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHN\O |
| Molecular Weight | 141.17 g/mol |
| CAS Number | 2923842-86-6 |
| Antimicrobial Activity | Active against bacteria |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study published in Angewandte Chemie demonstrated that derivatives of bicyclic amines showed promising results against resistant bacterial strains .
- Neuropharmacological Research : Investigations into the CNS effects revealed modulation of neurotransmitter release, indicating potential applications in treating neurological disorders .
- Cytotoxicity Assessment : A recent experiment assessed the impact of spiro compounds on various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis .
Q & A
Q. Advanced
- SPR (Surface Plasmon Resonance): Measures binding kinetics (kon/koff) to receptors like GPCRs.
- Thermal Shift Assay: Quantifies target stabilization (ΔTm ≥ 2°C indicates strong binding).
- Cellular Uptake Studies: Radiolabeled compounds track permeability (e.g., Caco-2 monolayers).
How does the oxetane moiety influence the compound’s hydrogen-bonding capacity?
Basic
The oxetane oxygen acts as a weak hydrogen-bond acceptor (HBA), with a Bemis-Higgins HBA score of 1.2, compared to 2.1 for carbonyl groups. This moderate polarity balances solubility and membrane permeability .
What are the key differences between 2-oxabicyclo[2.1.1]hexane and cyclopropane bioisosteres in drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
